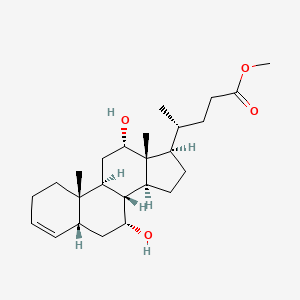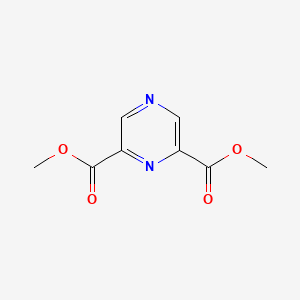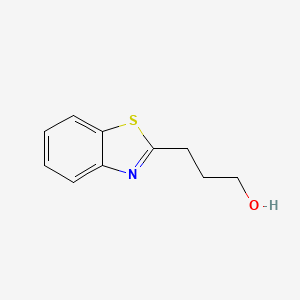
3-(1,3-Benzothiazol-2-yl)propan-1-ol
Übersicht
Beschreibung
“3-(1,3-Benzothiazol-2-yl)propan-1-ol” is a chemical compound with the molecular formula C10H11NOS . Its molecular weight is 193.27 g/mol . The compound is also known by other names such as 2-Benzothiazolepropanol .
Molecular Structure Analysis
The structure of “3-(1,3-Benzothiazol-2-yl)propan-1-ol” is stabilized by an intermolecular O—H⋯N hydrogen bond .Physical And Chemical Properties Analysis
The compound has a number of computed properties. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . It also has a Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass are both 193.05613515 g/mol . The Topological Polar Surface Area is 61.4 Ų .Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
The compound 3-(1,3-Benzothiazol-2-yl)propan-1-ol has been utilized in the synthesis of derivatives that exhibit potent antibacterial properties. These derivatives have been tested against a variety of Gram-positive and Gram-negative bacteria, showing significant antimicrobial activity. The structure-activity relationship (SAR) studies suggest that the benzothiazole moiety plays a crucial role in the antibacterial efficacy of these compounds .
Anti-Tubercular Compounds
Recent synthetic developments have highlighted the role of benzothiazole derivatives as promising anti-tubercular agents. These compounds have shown better inhibition potency against Mycobacterium tuberculosis compared to standard reference drugs. The synthesis of these derivatives often involves innovative techniques such as molecular hybridization and microwave irradiation, indicating the versatility of 3-(1,3-Benzothiazol-2-yl)propan-1-ol in developing new anti-tubercular drugs .
Anticancer Activity
Benzothiazole derivatives, including those synthesized from 3-(1,3-Benzothiazol-2-yl)propan-1-ol, have been identified as potential anticancer agents. They act as inhibitors of tyrosine kinase receptors, which are overexpressed in various cancers such as breast, ovarian, colon, and prostate cancer. These derivatives have therapeutic potential as anti-invasive agents with activity in solid tumors, metastatic bone disease, and leukemia .
QSAR Modeling
Quantitative structure-activity relationship (QSAR) modeling is a significant application where 3-(1,3-Benzothiazol-2-yl)propan-1-ol derivatives are used. QSAR models help in predicting the antibacterial activity of new compounds based on their chemical structure. This application is crucial for designing molecules with enhanced biological activity before they are synthesized and tested in the laboratory .
Antimicrobial Biurets Synthesis
The compound has been used in the synthesis of novel biurets that exhibit a wide range of biological activities, including antimicrobial properties. The conjugation of the benzothiazole moiety with monosubstituted urea has led to the development of biurets that hold significant pharmaceutical applications .
Drug Development Scaffold
The benzothiazole nucleus, a key component of 3-(1,3-Benzothiazol-2-yl)propan-1-ol, is a highly important scaffold for drug development. It has been reported to show good biological activities ranging from anti-microbial, anti-inflammatory, antibacterial, antitumor, anticancer, to antifungal activities. This versatility makes it an invaluable scaffold in the design and development of new therapeutic drugs .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(1,3-benzothiazol-2-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c12-7-3-6-10-11-8-4-1-2-5-9(8)13-10/h1-2,4-5,12H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLSXNKQAWAPBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50556906 | |
| Record name | 3-(1,3-Benzothiazol-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50556906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzothiazol-2-yl)propan-1-ol | |
CAS RN |
3973-09-9 | |
| Record name | 3-(1,3-Benzothiazol-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50556906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Methylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1626894.png)

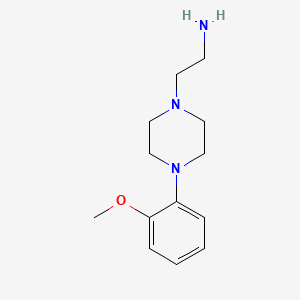
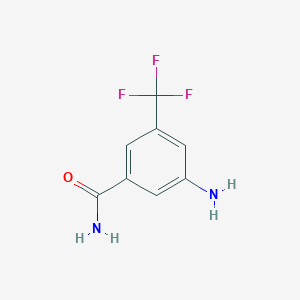
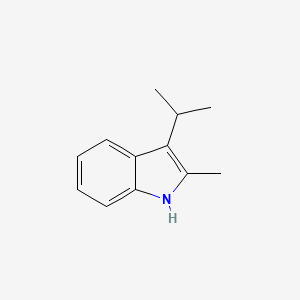
![2H-Pyrimido[1,2-b]pyridazin-2-one](/img/structure/B1626902.png)
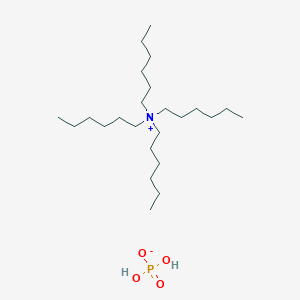


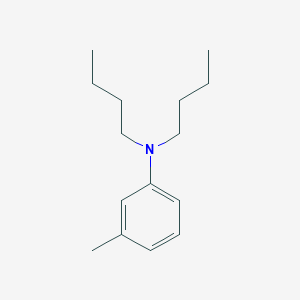
![3,7-Dichlorobenzo[d]isoxazole](/img/structure/B1626912.png)
